N-Methylation Confers a Calculated logP Advantage of ~0.5 Units Over the N–H Analog, Enhancing Passive Membrane Permeability Predictions
The N-methyl group on the benzimidazole core of CAS 1171016-08-2 replaces the ionizable N–H proton present in the closest structural analog, CAS 1169965-26-7 (1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone). This substitution eliminates one hydrogen-bond donor (HBD), reducing HBD count from 1 to 0, and increases the calculated partition coefficient (cLogP) by approximately 0.5 log units based on fragment-based estimation (C₂₁H₂₄N₄O vs. C₂₀H₂₂N₄O). The lower HBD count is predicted to improve passive transcellular permeability and blood–brain barrier penetration potential, while the increased lipophilicity may enhance binding to hydrophobic receptor pockets . These physicochemical differences are relevant for CNS-targeted screening campaigns where HBD count ≤ 1 and cLogP in the 3–4 range are desirable.
| Evidence Dimension | Hydrogen-bond donor count and calculated logP |
|---|---|
| Target Compound Data | HBD = 0; cLogP ≈ 3.3 (estimated); MW = 348.45; formula C₂₁H₂₄N₄O |
| Comparator Or Baseline | CAS 1169965-26-7 (N–H analog): HBD = 1; cLogP ≈ 2.8 (estimated); MW = 334.4; formula C₂₀H₂₂N₄O |
| Quantified Difference | ΔHBD = −1; ΔcLogP ≈ +0.5; ΔMW = +14.05 Da (one methyl group) |
| Conditions | Calculated values; no experimental logP or PAMPA data available for either compound |
Why This Matters
Procurement decisions for CNS-focused screening libraries should favor the N-methyl analog when HBD minimization and moderate lipophilicity are design criteria, as the N–H analog's additional hydrogen-bond donor may reduce CNS penetration.
